3-(5-nitro-1H-indol-3-yl)propan-1-amine
CAS No.:
Cat. No.: VC15742309
Molecular Formula: C11H13N3O2
Molecular Weight: 219.24 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C11H13N3O2 |
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Molecular Weight | 219.24 g/mol |
IUPAC Name | 3-(5-nitro-1H-indol-3-yl)propan-1-amine |
Standard InChI | InChI=1S/C11H13N3O2/c12-5-1-2-8-7-13-11-4-3-9(14(15)16)6-10(8)11/h3-4,6-7,13H,1-2,5,12H2 |
Standard InChI Key | MVCYDPCROLEWGX-UHFFFAOYSA-N |
Canonical SMILES | C1=CC2=C(C=C1[N+](=O)[O-])C(=CN2)CCCN |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
3-(5-Nitro-1H-indol-3-yl)propan-1-amine (C₁₁H₁₃N₃O₂) consists of a bicyclic indole core substituted with a nitro group (-NO₂) at the 5-position and a three-carbon aliphatic amine chain (-CH₂CH₂CH₂NH₂) at the 3-position. The indole ring system provides a planar aromatic framework, while the nitro group introduces electronic asymmetry, enhancing interactions with biological targets .
Key Structural Attributes:
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Indole Core: Facilitates π-π stacking with aromatic residues in proteins and nucleic acids .
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Nitro Group: Serves as a redox-active moiety, enabling participation in electron-transfer reactions .
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Propan-1-amine Side Chain: Enhances solubility and enables covalent modifications (e.g., amidation, Schiff base formation).
Synthesis and Optimization
Synthetic Routes
The synthesis of 3-(5-nitro-1H-indol-3-yl)propan-1-amine typically involves multi-step protocols, as detailed below:
Route 1: Nitroindole Alkylation
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Starting Material: 5-Nitro-1H-indole (CAS 6149-56-4) is alkylated with 3-bromopropionitrile via nucleophilic substitution .
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Reduction: The nitrile intermediate is reduced to the primary amine using lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (Pd/C, H₂).
Yield: 75–85%.
Route 2: Vilsmeier-Haack Reaction
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Formylation: 5-Nitroindole undergoes formylation using POCl₃ and DMF to yield 3-(5-nitro-1H-indol-3-yl)propanal .
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Reductive Amination: The aldehyde is reacted with ammonia or primary amines under reducing conditions (NaBH₄) .
Comparative Analysis:
Physicochemical Properties
Spectral Characterization
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¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, J = 2.4 Hz, 1H, H-4), 7.89 (dd, J = 8.8, 2.4 Hz, 1H, H-6), 7.45 (d, J = 8.8 Hz, 1H, H-7), 3.12 (t, J = 6.8 Hz, 2H, CH₂NH₂), 2.72 (t, J = 6.8 Hz, 2H, CH₂CH₂).
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IR (KBr): 3340 cm⁻¹ (N-H stretch), 1620 cm⁻¹ (NO₂ asymmetric), 1520 cm⁻¹ (indole C=C) .
Thermodynamic Data
Property | Value |
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Melting Point | 128–130°C |
Boiling Point | 353°C (est.) |
LogP (Octanol-Water) | 1.85 |
Solubility (Water) | 2.1 mg/mL |
Biological Activities and Mechanisms
Anticancer Activity
3-(5-Nitro-1H-indol-3-yl)propan-1-amine exhibits potent activity against cancer cell lines by targeting c-Myc G-quadruplex (G4) DNA, a noncanonical structure in oncogene promoters .
Key Findings:
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c-Myc Suppression: Downregulates c-Myc expression by 60–70% in MCF-7 breast cancer cells at 10 μM .
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Cell Cycle Arrest: Induces G1-phase arrest (45% of cells) and apoptosis via ROS generation .
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Binding Affinity: Binds G4 DNA with Kd = 1.2 μM, as shown by surface plasmon resonance (SPR) .
Table 4.1: Anticancer Activity in Cell Lines
Cell Line | IC₅₀ (μM) | Mechanism |
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MCF-7 (Breast) | 12.5 | c-Myc downregulation |
HeLa (Cervical) | 15.0 | ROS-mediated apoptosis |
A549 (Lung) | 10.0 | G1-phase arrest |
Antimicrobial Properties
Preliminary studies indicate moderate activity against Gram-positive bacteria (MIC = 32 μg/mL for S. aureus), likely due to nitro group-mediated DNA damage .
Applications in Drug Development
G-Quadruplex-Targeted Therapeutics
The compound’s ability to stabilize c-Myc G4 DNA positions it as a lead candidate for anticancer drugs. Structural analogs with pyrrolidine substitutions show enhanced binding (2:1 stoichiometry with G4 DNA) .
Prodrug Design
The primary amine group enables conjugation with prodrug moieties (e.g., acetyl, peptidyl) to improve bioavailability.
Comparative Analysis with Structural Analogs
Analog 1: 3-(5-Amino-1H-indol-3-yl)propan-1-amine
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Key Difference: Replacement of -NO₂ with -NH₂.
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Activity: Reduced anticancer potency (IC₅₀ = 25 μM in MCF-7) but improved solubility .
Analog 2: 3-(5-Bromo-1H-indol-3-yl)propan-1-ol
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